molecular formula C13H17NO3 B2759267 4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid CAS No. 926230-52-6

4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid

Cat. No.: B2759267
CAS No.: 926230-52-6
M. Wt: 235.283
InChI Key: VOQFHFKQLBBNMR-UHFFFAOYSA-N
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Description

4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid is a chemical compound with the molecular formula C13H17NO3. It is used in various biochemical and proteomics research applications . The compound is characterized by the presence of a benzoic acid moiety attached to a morpholine ring, which is further substituted with a methyl group.

Preparation Methods

The synthesis of 4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid involves several steps. One common synthetic route includes the reaction of 4-formylbenzoic acid with 2-methylmorpholine in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture under reflux for several hours to ensure complete conversion. Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis .

Chemical Reactions Analysis

4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.

Scientific Research Applications

4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions. In medicine, the compound is investigated for its potential therapeutic applications, including its role as a precursor for drug development .

Mechanism of Action

The mechanism of action of 4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid can be compared with other similar compounds, such as:

    4-[(2-Morpholin-4-yl)methyl]benzoic acid: Lacks the methyl group on the morpholine ring, which can affect its chemical properties and reactivity.

    4-[(2-Ethylmorpholin-4-yl)methyl]benzoic acid: Contains an ethyl group instead of a methyl group, leading to differences in steric and electronic effects.

    4-[(2-Methylpiperidin-4-yl)methyl]benzoic acid:

Properties

IUPAC Name

4-[(2-methylmorpholin-4-yl)methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-10-8-14(6-7-17-10)9-11-2-4-12(5-3-11)13(15)16/h2-5,10H,6-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQFHFKQLBBNMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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